(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.262. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Dual Receptor Ligand Development
A study by Staroń et al. (2019) focused on discovering new compounds active at 5-HT6R, resulting in derivatives like 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol. This compound showed promise as a lead for the development of novel antipsychotic or antidepressant medications with pro-cognitive properties (Staroń et al., 2019).
2. Anti-Inflammatory Applications
Lee et al. (2006) identified 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) as having anti-inflammatory activity through the inhibition of nitric oxide and tumor necrosis factor-alpha production. The study investigated the phase 1 metabolism of FPP-3, revealing its potential as an anti-inflammatory agent (Lee et al., 2006).
3. Molecular Structure Analysis
Research by Rodi et al. (2013) involved investigating the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. This study highlighted the importance of analyzing molecular geometry and intermolecular interactions, contributing to a better understanding of such compounds' physical and chemical properties (Rodi et al., 2013).
4. Electronic Properties for Conductive Materials
A study by Ou et al. (2011) explored the structures and electronic properties of furo[3,4-b]pyridine-based polymers. This research is significant for the development of conducting materials, as it provides insights into bond lengths, bond critical point properties, and energy gaps, crucial for electronic applications (Ou et al., 2011).
5. DNA Intercalative Properties for Anticancer Activity
Jeon et al. (2017) synthesized a novel derivative, 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), which acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor. This compound displayed stronger activity and less DNA toxicity than etoposide, a topoisomerase II poison, indicating its potential for anticancer treatment (Jeon et al., 2017).
6. Photocatalytic Synthesis of Functionalized Compounds
Zhang et al. (2017) conducted a study on photoinduced direct oxidative annulation of related compounds. This research is pivotal for developing new synthetic pathways for functionalized compounds, which can have various applications in material science and pharmaceuticals (Zhang et al., 2017).
Properties
IUPAC Name |
(E)-1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-14(6-5-12-4-2-8-18-12)16-9-11-3-1-7-15-13(11)10-16/h1-8H,9-10H2/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFOEWHEQFVRHQ-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C=CC3=CC=CO3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(CN1C(=O)/C=C/C3=CC=CO3)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.